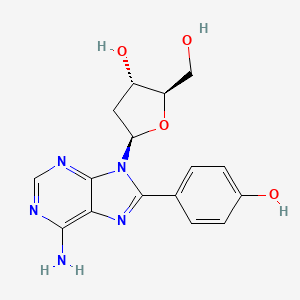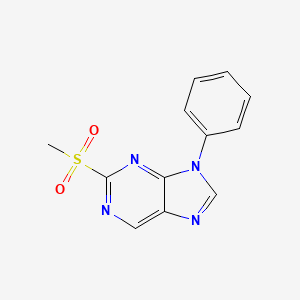
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluoropyrrolidine moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: Starting from commercially available aldehydes, the fluoropyrrolidine moiety can be synthesized through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Ring: The fluoropyrrolidine moiety is then attached to a phenyl ring through a boronic acid functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(3-fluoropyrrolidin-1-yl)propan-1-amine: Another fluorinated pyrrolidine derivative with similar biological properties.
®-(-)-3-Fluoropyrrolidine hydrochloride: A stereoisomer with different optical activity and potentially different biological effects.
Uniqueness
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group and the fluoropyrrolidine moiety. This combination provides a versatile scaffold for various chemical reactions and enhances the compound’s potential in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C10H13BFNO2 |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1 |
Clave InChI |
KEBDOVACXYYWLZ-VIFPVBQESA-N |
SMILES isomérico |
B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O |
SMILES canónico |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)



![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
